molecular formula C6H8N2O3 B076775 (2Z,6Z)-2,6-bis(hydroxyimino)cyclohexan-1-one CAS No. 10528-54-8

(2Z,6Z)-2,6-bis(hydroxyimino)cyclohexan-1-one

Cat. No. B076775
Key on ui cas rn: 10528-54-8
M. Wt: 156.14 g/mol
InChI Key: MLAWCOBYMMKWMA-NSLJXJERSA-N
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Patent
US04275247

Procedure details

To cyclohexane-1,2,3-trione 1,3-dioxime (100 parts) were added glacial acetic acid (400 parts) and water (1600 parts) and the mixture refluxed for four hours at 100°-100.5° C. The pyrogallol was extracted and purified as follows. 47.3% NaOH solution (483 parts) was added to the cooled mixture, when the pH rose from 3.4 to 6.0. The mixture was filtered giving insolubles (60 parts), and the filtrate was continuously extracted with ether. The extract was dried over Na2SO4 and evaporated. The residue was triturated with water and the mixture filtered giving insolubles (8 parts) and a filtrate which was evaporated on a water bath to give a tar (8 parts). To this tar were added glacial acetic acid (42 parts) and acetic anhydride (70 parts) and a catalytic amount of pyridine. After standing at room temperature for five hours, the mixture was drowned out in water and the tar obtained recrystallised from methanol (8 parts) to give pyrogallol triacetate (1 part), melting point 161°-163° C., (0.5% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=NO)[CH2:6][CH2:5][CH2:4][C:3](=NO)[C:2]1=[O:9].[C:12]([OH:15])(=[O:14])[CH3:13].[C:16]([O:19]C(=O)C)(=[O:18])[CH3:17].N1[CH:28]=[CH:27]C=CC=1.[OH2:29]>>[C:12]([O:15][C:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:19][C:16](=[O:18])[CH3:17])[C:2]=1[O:9][C:27](=[O:29])[CH3:28])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(C(CCC1)=NO)=O)=NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for four hours at 100°-100.5° C
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The pyrogallol was extracted
CUSTOM
Type
CUSTOM
Details
purified
ADDITION
Type
ADDITION
Details
47.3% NaOH solution (483 parts) was added to the cooled mixture, when the pH
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
giving insolubles (60 parts)
EXTRACTION
Type
EXTRACTION
Details
the filtrate was continuously extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with water
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
giving insolubles (8 parts)
CUSTOM
Type
CUSTOM
Details
a filtrate which was evaporated on a water bath
CUSTOM
Type
CUSTOM
Details
to give a tar (8 parts)
CUSTOM
Type
CUSTOM
Details
the tar obtained
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol (8 parts)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(OC(C)=O)C(OC(C)=O)=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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